5-Methoxy-4-methylbenzimidazole

Sourcing Quality Control Procurement

5-Methoxy-4-methylbenzimidazole (CAS 90868-11-4) is a disubstituted benzimidazole derivative with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol. This compound is a research chemical building block, primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery programs, with documented use in the synthesis of heterocyclic amines targeting the central nervous system (CNS).

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 90868-11-4
Cat. No. B3022800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-methylbenzimidazole
CAS90868-11-4
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=CN2)OC
InChIInChI=1S/C9H10N2O/c1-6-8(12-2)4-3-7-9(6)11-5-10-7/h3-5H,1-2H3,(H,10,11)
InChIKeyAATWEYWNIHXOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-4-methylbenzimidazole (CAS 90868-11-4) Procurement Guide: Key Properties and Sourcing Overview


5-Methoxy-4-methylbenzimidazole (CAS 90868-11-4) is a disubstituted benzimidazole derivative with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . This compound is a research chemical building block, primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery programs, with documented use in the synthesis of heterocyclic amines targeting the central nervous system (CNS) .

Why Generic Substitution of 5-Methoxy-4-methylbenzimidazole (CAS 90868-11-4) Fails: The Regioisomer Potency Pitfall


Generic substitution within the methoxybenzimidazole class is not scientifically valid due to the profound impact of substituent regiochemistry on biological activity. Research on structurally related phosphoinositide 3-kinase (PI3K) inhibitors demonstrates that while 6-methoxy substitution retains or enhances potency, 5-methoxy substitution can completely abolish activity across all target isoforms [1]. This class-level SAR inference strongly suggests that the specific substitution pattern of 5-Methoxy-4-methylbenzimidazole is a critical determinant of its biological and chemical behavior, making its use non-interchangeable with other regioisomers or unsubstituted analogs for applications where this scaffold is employed.

Quantitative Evidence for Selecting 5-Methoxy-4-methylbenzimidazole (CAS 90868-11-4)


Commercial Availability and Defined Purity Specification for Procurement

5-Methoxy-4-methylbenzimidazole is commercially available with a defined minimum purity specification, a baseline requirement for reproducible research. The compound is offered at a guaranteed minimum purity of 95% by suppliers like AKSci, providing a clear benchmark for procurement . This specification ensures that researchers are acquiring a product of a known, verified quality, which is essential for reducing variability in synthetic or biological experiments.

Sourcing Quality Control Procurement

Regioisomeric Purity as a Differentiation Factor from Closely Related Analogs

In the benzimidazole class, the position of the methoxy substituent (5- vs. 6-) is not a trivial difference; it is a primary driver of biological activity. A landmark study on PI3K inhibitors found that 5-methoxy substitution on the benzimidazole core of ZSTK474 analogs abolished activity at all PI3K isoforms, whereas 6-methoxy substitution resulted in compounds consistently 10-fold more potent [1]. As a 5-methoxy substituted derivative, the target compound (5-Methoxy-4-methylbenzimidazole) possesses the regioisomeric identity that is associated with this distinct, less active profile. This is a critical point of differentiation for applications where a 6-methoxy derivative would be an unsuitable comparator.

Medicinal Chemistry SAR Regioselectivity

Synthetic Accessibility and Proven Use in Heterocyclic Amine Synthesis

5-Methoxy-4-methylbenzimidazole is a viable building block with published synthetic routes, confirming its utility. A method yielding 84% of the target compound has been described, starting from 4-methoxy-3-methyl-1,2-benzenediamine and heating with formic acid . This high-yielding, straightforward synthesis demonstrates the compound's accessibility. Furthermore, its use as a key intermediate is documented in patents related to heterocyclic amines with CNS activity, including US5273975 A1 [1]. This provides direct evidence of its value in producing more complex, pharmacologically relevant molecules.

Synthetic Chemistry Building Block Methodology

Predicted Drug-Like Physicochemical Properties for CNS Target Exploration

5-Methoxy-4-methylbenzimidazole possesses a favorable and distinct physicochemical profile, which is essential for its function as a building block, especially in CNS drug discovery. Its calculated LogP (XLogP3) is 1.8 , and its Topological Polar Surface Area (TPSA) is 37.9 Ų . These values are in an optimal range for blood-brain barrier (BBB) penetration. While this is a class-level inference, the specific substitution pattern of a methyl and a methoxy group gives this compound a unique balance of lipophilicity and polarity that directly influences the ADME properties of any final drug candidate it is used to synthesize. This is in contrast to more polar (e.g., carboxyl-substituted) or highly lipophilic benzimidazoles that would be unsuitable for CNS applications.

Medicinal Chemistry Physicochemical Properties Drug Design

Strategic Application Scenarios for 5-Methoxy-4-methylbenzimidazole (CAS 90868-11-4)


Medicinal Chemistry: Scaffold for CNS-Targeted Heterocyclic Amines

Use as a key synthetic intermediate in programs developing novel CNS-active agents. Its use in the synthesis of heterocyclic amines with claimed CNS effectiveness is documented in patents (e.g., EP-0480939-A1) . Its physicochemical profile (LogP of 1.8, TPSA 37.9 Ų) is predictive of BBB permeability , making it a strategically sound building block for neuroscience drug discovery efforts.

Chemical Biology: A Functional Negative Control for PI3K Pathway Studies

Procure as a specific, structurally-related negative control for experiments involving 6-methoxybenzimidazole-based PI3K inhibitors. Class-level data from structurally analogous PI3K inhibitors demonstrates that 5-methoxy substitution abolishes activity, while 6-methoxy substitution yields a potent inhibitor [1]. This makes 5-Methoxy-4-methylbenzimidazole an essential tool for validating target engagement and elucidating SAR.

Process Chemistry: Method Development Using a Validated Synthesis

Use the compound to develop and validate new synthetic methodologies for benzimidazoles. A reliable synthetic procedure with an 84% yield from 4-methoxy-3-methyl-1,2-benzenediamine has been published , providing a benchmark for reaction optimization, catalyst screening, or flow chemistry adaptation. This reduces development time and provides a known comparator for evaluating new synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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